molecular formula C22H20ClN3O3S B2587964 1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380461-32-5

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2587964
CAS No.: 380461-32-5
M. Wt: 441.93
InChI Key: CEOZREHYTXSZDM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Key structural features include:

  • Position 1: A 4-chlorophenyl group, providing electron-withdrawing effects and influencing lipophilicity.
  • Position 3: A methyl group, enhancing steric stability.
  • Position 5: A carboxamide moiety substituted with a (3,4-dimethoxyphenyl)methyl group.

Synthesis typically involves EDCI/HOBt-mediated amide coupling (similar to ), with yields comparable to related compounds (60–70%) . While biological data for this specific compound is absent in the evidence, structural analogs (e.g., pyrazole carboxamides) show cannabinoid receptor antagonism (IC50 = 0.139 nM for CB1 in ), suggesting possible therapeutic relevance .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-13-17-11-20(30-22(17)26(25-13)16-7-5-15(23)6-8-16)21(27)24-12-14-4-9-18(28-2)19(10-14)29-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOZREHYTXSZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 380461-32-5) is a compound belonging to the thieno[2,3-c]pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, kinase inhibition, and antioxidant effects.

Chemical Structure and Properties

The compound's molecular formula is C23H22ClN2O3S. Its structure includes a thieno[2,3-c]pyrazole core substituted with a chlorophenyl group and a dimethoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyrazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression. The compound exhibited low micromolar activity against kinase AKT2/PKBβ and inhibited the formation of 3D neurospheres from glioblastoma stem cells, indicating its potential as a therapeutic agent against glioma .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (μM)Effect
Compound 4jAKT2/PKBβLow micromolarInhibits glioma growth
Thieno[2,3-c]pyrazole derivativeGlioblastoma cell lines49.85Induces apoptosis

Kinase Inhibition

Thieno[2,3-c]pyrazoles have been identified as promising kinase inhibitors. In vitro studies have shown that certain derivatives can inhibit various kinases involved in cancer signaling pathways. The ability to selectively target these kinases while sparing non-cancerous cells is crucial for developing effective cancer therapies with reduced side effects .

Antioxidant Properties

The antioxidant activity of thieno[2,3-c]pyrazole compounds has been assessed through their effects on erythrocytes exposed to toxic substances like 4-nonylphenol. In experimental models using Nile fishes (Clarias gariepinus), these compounds significantly reduced erythrocyte malformations caused by oxidative stress .

Table 2: Effects of Thieno[2,3-c]pyrazole on Erythrocytes

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7f)29.1 ± 3.05

Case Studies

A notable study involving a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles found that these compounds exhibited significant anticancer activity against glioblastoma cells while showing minimal cytotoxicity towards non-cancerous cells . This selective toxicity is essential for developing targeted cancer therapies.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno[2,3-c]pyrazole core with substituents that enhance its biological activity. The synthesis typically involves the formation of the thieno[2,3-c]pyrazole ring through reactions involving hydrazides and isocyanates or acyl chlorides to yield the carboxamide functionality. The molecular formula is C20H19ClN2O3S, and its structure can be represented as follows:C20H19ClN2O3S\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3\text{S}

Oncological Applications

Recent studies have highlighted the compound's potential in cancer treatment. Notably, its derivatives have shown promising results in inhibiting key kinases involved in oncogenic signaling pathways. For instance, compounds related to thieno[2,3-c]pyrazoles have demonstrated significant inhibitory activity against the AKT pathway, which is crucial in glioma malignancy.

Case Study: Anti-Glioma Activity

  • Compound Tested : 1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • Target : AKT2/PKBβ kinase
  • Results : Exhibited low micromolar activity against glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells. This selectivity suggests a favorable therapeutic index for potential cancer treatments.
CompoundTarget KinaseEC50 (µM)Selectivity
1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamideAKT2/PKBβLow micromolarHigh

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown activity against various pathogens. Its structural features suggest potential interactions with microbial enzymes or receptors.

Case Study: Antimicrobial Activity

  • Mechanism : Inhibition of bacterial growth by targeting specific enzymes.
  • Results : Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name (Reference) Core Structure R1 (Position 1) Carboxamide Substituent Key Properties
Target Compound Thieno[2,3-c]pyrazole 4-Chlorophenyl (3,4-Dimethoxyphenyl)methyl Moderate lipophilicity, potential H-bonding via methoxy groups
N-(3,4-Dimethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide Thieno[2,3-c]pyrazole Phenyl 3,4-Dimethylphenyl Higher lipophilicity (methyl vs. methoxy)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole 4-Chlorophenyl 4-Cyano-1-phenylpyrazol-5-yl Increased polarity (cyano group)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 2,4-Dichlorophenyl 3-Pyridylmethyl Enhanced receptor binding (pyridyl interaction)

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group at Position 1 is common in cannabinoid receptor antagonists, suggesting a shared pharmacophore . The (3,4-dimethoxyphenyl)methyl substituent balances lipophilicity and polarity, contrasting with the more polar 4-cyano group in 3b and the lipophilic 3,4-dimethylphenyl in .
Physicochemical Properties
  • Melting Points : Pyrazole derivatives in exhibit mp = 123–183°C, influenced by substituent polarity . The target compound’s dimethoxy groups may lower mp slightly compared to dichlorophenyl analogs (e.g., 3b: mp = 171–172°C) due to reduced crystallinity .
  • Solubility : The dimethoxy groups likely improve aqueous solubility relative to dimethylphenyl () but reduce it compared to dihydroxyphenyl derivatives () .

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